molecular formula C19H20N4O3 B2411988 Benzofuran-2-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034286-62-7

Benzofuran-2-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2411988
CAS No.: 2034286-62-7
M. Wt: 352.394
InChI Key: WBDWDFUEFVSDEE-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring, a pyrazine ring, and a pyrrolidine ring, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and pyrazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, while the pyrazine ring can inhibit specific enzymes involved in cellular metabolism . The pyrrolidine ring may enhance the compound’s binding affinity to its targets, increasing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpy

Properties

IUPAC Name

1-benzofuran-2-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-22(2)17-10-20-11-18(21-17)25-14-7-8-23(12-14)19(24)16-9-13-5-3-4-6-15(13)26-16/h3-6,9-11,14H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDWDFUEFVSDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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